

SR-29065: Application Notes and Protocols for Laboratory Use

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For Researchers, Scientists, and Drug Development Professionals

Introduction

SR-29065 is a potent and selective synthetic agonist of the nuclear receptor REV-ERBα. As a key regulator of the circadian clock and metabolic processes, REV-ERBα is a promising therapeutic target for a range of conditions, including metabolic diseases and autoimmune disorders. This document provides detailed application notes and protocols for the solubility and preparation of **SR-29065** for both in vitro and in vivo laboratory use.

Data Presentation Solubility of SR-29065

Quantitative data on the solubility of **SR-29065** in common laboratory solvents is essential for the preparation of stock and working solutions. While specific numerical values (e.g., mg/mL) are typically found on the product-specific Certificate of Analysis (CoA) or datasheet provided by the supplier, the following table summarizes the known and expected solubility characteristics based on available information and the properties of similar compounds.



Solvent	Expected Solubility	Concentration (Estimated)	Notes
Dimethyl Sulfoxide (DMSO)	High	≥ 10 mg/mL	Common solvent for preparing high-concentration stock solutions.
Ethanol	Moderate to Low	Inquire with supplier	May require warming or sonication to fully dissolve.
Water	Insoluble	< 0.1 mg/mL	Not suitable for preparing aqueous stock solutions.
Phosphate-Buffered Saline (PBS)	Insoluble	< 0.1 mg/mL	Not suitable for preparing aqueous stock solutions.

Note: Researchers should always consult the product datasheet provided by their supplier for the most accurate and lot-specific solubility data.

Experimental Protocols

Protocol 1: Preparation of SR-29065 for In Vitro Use (Cell-Based Assays)

This protocol outlines the steps for preparing a high-concentration stock solution of **SR-29065** in DMSO and its subsequent dilution for use in cell-based assays.

Materials:

- **SR-29065** powder
- Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)
- Sterile microcentrifuge tubes or vials



- Calibrated pipettes and sterile, filtered pipette tips
- Vortex mixer
- (Optional) Sonicator water bath

Procedure:

- Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood) to prevent contamination of cell cultures.
- Calculating Stock Solution:
 - Determine the desired concentration and volume of the stock solution (e.g., 10 mM).
 - The molecular weight of SR-29065 is approximately 518.51 g/mol.
 - Use the following formula to calculate the mass of SR-29065 required: Mass (mg) =
 Desired Concentration (mM) x Final Volume (mL) x Molecular Weight (g/mol) / 1000
 - \circ Example for a 10 mM stock in 1 mL: Mass (mg) = 10 mM x 1 mL x 518.51 g/mol / 1000 = 5.185 mg
- Dissolving SR-29065:
 - Weigh the calculated amount of SR-29065 powder and place it in a sterile vial.
 - Add the required volume of sterile DMSO.
 - Vortex the solution thoroughly until the powder is completely dissolved. If necessary, brief sonication in a water bath can aid dissolution. Visually inspect the solution to ensure no solid particles remain.
- Storage of Stock Solution:
 - Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.



- Store the aliquots at -20°C or -80°C for long-term stability. Consult the supplier's datasheet for specific storage recommendations.
- Preparing Working Solutions:
 - Thaw a single aliquot of the stock solution at room temperature.
 - Dilute the stock solution in pre-warmed, sterile cell culture medium to the desired final concentration for your experiment.
 - Important: The final concentration of DMSO in the cell culture medium should be kept to a
 minimum, typically below 0.5%, to avoid solvent-induced cytotoxicity. A vehicle control
 (medium with the same final concentration of DMSO) should always be included in
 experiments.

Protocol 2: Preparation of SR-29065 for In Vivo Use (Animal Studies)

The formulation of **SR-29065** for in vivo administration requires careful consideration of the route of administration, desired dosage, and animal model. The following are two potential formulation strategies based on methods used for other REV-ERB agonists. It is crucial to perform small-scale formulation tests for solubility and stability before preparing a large batch for animal dosing.

Method A: Corn Oil Suspension

This method is suitable for oral gavage or intraperitoneal injection.

Materials:

- SR-29065 powder
- Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)
- Sterile corn oil
- Sterile vials and syringes



Procedure:

- · Initial Dissolution:
 - Weigh the required amount of SR-29065.
 - In a sterile vial, dissolve the **SR-29065** in a small volume of DMSO (e.g., 5-10% of the final volume). Ensure complete dissolution by vortexing or brief sonication.
- Suspension in Corn Oil:
 - Gradually add the sterile corn oil to the DMSO solution while continuously vortexing to create a uniform suspension.
 - The final concentration of DMSO should be as low as possible while maintaining the solubility of the compound.
- Administration:
 - Ensure the suspension is homogenous by vortexing immediately before each administration.
 - Administer the formulation to the animals at the desired dosage.

Method B: Cremophor-Based Formulation

This formulation may be suitable for intraperitoneal or intravenous injection.

Materials:

- SR-29065 powder
- · Cremophor EL
- Sterile saline (0.9% NaCl) or sterile water for injection
- · Sterile vials and syringes

Procedure:



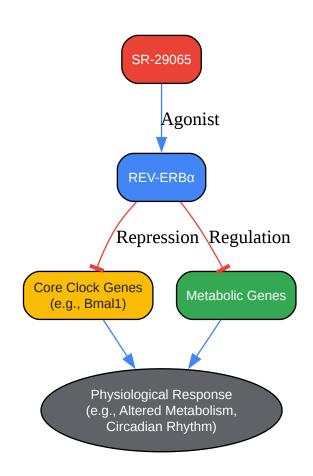
- Vehicle Preparation:
 - Prepare a 15% (v/v) Cremophor EL solution by mixing 1.5 mL of Cremophor EL with 8.5 mL of sterile saline or water.
- Dissolution/Suspension:
 - Weigh the required amount of SR-29065.
 - Add the SR-29065 powder to the 15% Cremophor vehicle.
 - Vortex thoroughly and sonicate if necessary to achieve a uniform suspension or solution.
- Administration:
 - Vortex the formulation immediately before each administration to ensure homogeneity.
 - Administer the formulation to the animals at the desired dosage.

Note on In Vivo Formulations: The optimal vehicle can be compound and study-dependent. It is highly recommended to consult relevant literature for the specific animal model and experimental design. A vehicle control group should always be included in in vivo studies.

Mandatory Visualizations







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